molecular formula C13H16O4 B1228632 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid

5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid

Cat. No. B1228632
M. Wt: 236.26 g/mol
InChI Key: LJMFGBZVIQCIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid is a 1-benzopyran.

Scientific Research Applications

Synthesis Techniques

The compound has been synthesized through various methods. A notable synthesis approach is the preparation of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, achieved in approximately 20% overall yield from 2,4-dihydroxybenzaldehyde. This involves chromenylation and demethoxycarbonylation-alkylation processes (Henry & Jacobs, 2001).

Cytotoxic Activity

The compound and its analogues have been studied for their cytotoxic activities. For instance, benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities similar to acronycine, a known antitumor agent, when tested against murine leukemia cells (Bongui et al., 2005).

Metabolite Identification

In the context of fungal metabolites, compounds resembling the structure of 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid have been identified in species like Penicillium citrinum and Penicillium steckii (Malmstrøm et al., 2000).

Biotransformation Studies

The biotransformation of related compounds by microbial cultures, such as Beauveria sulfurescens, has been explored to investigate their pharmacological and toxicological properties (Hsu et al., 2007).

Structural Analysis

Research has also focused on the structural and spectral assignment of related benzopyrancarboxylic acids, providing insights into their molecular configuration and potential applications (Burke et al., 2003).

Application in Natural Product Synthesis

The compound and its derivatives have been utilized in the synthesis of natural products like Lespeflorins, highlighting its versatility in organic synthesis (Ya, 2014).

Enantiomeric Purity Determination

Methods have been developed for determining the enantiomeric purity of synthetic intermediates of new benzopyrans, indicating the compound's relevance in stereoselective synthesis (Rousseau et al., 2010).

Potassium Channel Activators

Studies on methoxy bearing benzopyrans for their potential as potassium channel activators have been conducted, revealing significant sites of activity in this class of compounds (Thompson et al., 2003).

Antitumor Agents Synthesis

The compound has been used in the synthesis of novel antitumor agents, such as benzopyranoxanthone analogues, showcasing its potential in medicinal chemistry (Mondal et al., 2003).

properties

Product Name

5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-13(2)7-6-8-10(17-13)5-4-9(12(14)15)11(8)16-3/h4-5H,6-7H2,1-3H3,(H,14,15)

InChI Key

LJMFGBZVIQCIAV-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C=CC(=C2OC)C(=O)O)C

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2OC)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
Reactant of Route 2
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
Reactant of Route 3
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
Reactant of Route 4
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
Reactant of Route 6
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid

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